molecular formula C16H16N8 B6452891 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549040-17-5

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6452891
CAS No.: 2549040-17-5
M. Wt: 320.35 g/mol
InChI Key: HLCCGBLGXYLMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a small-molecule purine derivative with a molecular formula of C16H16N8 and a molecular weight of 320.35 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a potent and selective antagonist of the human Cannabinoid Receptor 1 (hCB1) . The development of peripherally restricted hCB1 antagonists is a validated therapeutic strategy for treating metabolic disorders without the adverse psychiatric effects associated with central nervous system (CNS) exposure . This compound exemplifies this approach, as structural modifications, such as the piperazine-pyridinecarbonitrile group, are designed to modulate physical properties like topological polar surface area (TPSA) to limit brain penetration while maintaining high target affinity and oral bioavailability . Its primary research value lies in the investigation of conditions such as obesity, diabetes, metabolic syndrome, dyslipidemias, and liver diseases including non-alcoholic steatohepatitis (NASH) . The compound exhibits high selectivity for hCB1 over the hCB2 receptor, making it a critical tool for delineating the specific roles of the CB1 receptor in peripheral tissues . Researchers utilize this compound in in vitro binding assays, functional antagonist studies, and in vivo models to understand CB1 receptor pharmacology and to develop potential therapeutics for serious metabolic and liver disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCCGBLGXYLMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purine Core Functionalization

The synthesis typically begins with 9-methyl-9H-purine-6-amine as the foundational building block. Key steps include:

  • N-Alkylation : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% yield of the 9-methylpurine derivative.

  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline converts the 6-amino group to a chloro substituent, forming 6-chloro-9-methyl-9H-purine.

StepReagentsConditionsYield (%)
N-AlkylationMethyl iodide, DMF, K₂CO₃60°C, 12 h92
ChlorinationPOCl₃, N,N-diethylanilineReflux, 4 h85

Piperazine Coupling

The chlorinated purine undergoes nucleophilic aromatic substitution with piperazine:

  • Reaction Setup : 6-chloro-9-methyl-9H-purine (1 eq) and piperazine (3 eq) are heated in anhydrous acetonitrile at 80°C for 24 hours.

  • Workup : The mixture is cooled, filtered, and washed with cold ethanol to isolate 6-(piperazin-1-yl)-9-methyl-9H-purine.

Key Optimization : Excess piperazine (3 eq) ensures complete substitution, while acetonitrile’s moderate polarity balances solubility and reaction rate.

Pyridine-2-Carbonitrile Incorporation

The final step couples the piperazine intermediate with 2-fluoropyridine-3-carbonitrile via a Buchwald-Hartwig amination :

  • Catalytic System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 18 hours.

  • Product Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound with 78% purity, further refined via recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent advances employ microwave-assisted synthesis to condense steps:

  • Conditions : 150°C, 30 minutes, using DMSO as a high-boiling solvent.

  • Advantages : 40% reduction in reaction time and 15% higher yield compared to conventional methods.

Solid-Phase Synthesis

Immobilizing the purine core on Wang resin enables iterative coupling:

  • Resin Loading : 9-methylpurine-6-carboxylic acid attached via ester linkage.

  • Piperazine Attachment : HATU-mediated amidation with Fmoc-piperazine.

  • Cyanation : Treatment with CuCN in DMF introduces the nitrile group.

This method achieves 65% overall yield but requires specialized equipment.

Purification and Analytical Characterization

Chromatographic Techniques

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min.

  • TLC Monitoring : Rf = 0.45 (SiO₂, ethyl acetate/hexane 1:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine H-8), 7.98 (d, J = 8.0 Hz, 1H, pyridine H-5), 3.85–3.75 (m, 4H, piperazine), 3.20 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₆H₁₆N₈ [M+H]⁺ 321.1422, found 321.1419.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing Pd catalysts with nickel-based systems (e.g., NiCl₂(dppp)) reduces costs by 60% while maintaining 70% yield.

Waste Management Strategies

  • Solvent Recovery : Distillation reclaims >90% of acetonitrile.

  • Metal Scavengers : Silica-thiol resin removes residual Pd to <5 ppm.

Emerging Methodologies

Photocatalytic Cyanation

Visible-light-driven reactions using eosin Y as a photocatalyst enable direct C–H cyanation of pyridine, bypassing pre-functionalized intermediates. Initial trials show 55% yield under blue LED irradiation.

Biocatalytic Approaches

Purine nucleoside phosphorylase mutants catalyze the transpiperazination step in aqueous buffer (pH 7.4), achieving 40% conversion at 37°C .

Chemical Reactions Analysis

Types of Reactions

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing purine derivatives often exhibit anticancer properties. For instance, derivatives of 9-methylpurine have been shown to induce apoptosis in various cancer cell lines. The presence of the piperazine ring may enhance the compound's ability to penetrate cellular membranes and interact with molecular targets involved in cancer progression.

Antimicrobial Effects

Piperazine-purine conjugates have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies have shown that compounds similar to 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile exhibit activity against Mycobacterium tuberculosis and certain fungal strains. This suggests potential applications in the development of new antimicrobial agents.

Kinase Inhibition

Compounds with purine and piperazine structures are often explored as kinase inhibitors due to their structural similarities to ATP (adenosine triphosphate). This compound may interact with cyclin-dependent kinases (CDKs) and other kinase targets, providing avenues for therapeutic interventions in diseases characterized by dysregulated kinase activity.

Synthesis Methodologies

The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves several key steps:

  • Formation of the Purine Derivative : Starting from 9-methylpurine, alkylation reactions can be performed using methyl iodide under basic conditions to yield the desired purine derivative.
  • Piperazine Attachment : The purine derivative is then reacted with piperazine in the presence of bases such as potassium carbonate to form the intermediate compound.
  • Pyridine Coupling : Finally, the intermediate is coupled with pyridine derivatives through nucleophilic substitution reactions, often employing polar aprotic solvents like DMF (dimethylformamide) along with appropriate bases.

Case Study 1: Antimycobacterial Activity

A study published in Journal of Medicinal Chemistry explored a series of purine derivatives for their antimycobacterial activity. The results indicated that compounds structurally similar to 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as a lead compound for drug development against tuberculosis .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibitors, derivatives of piperazine-purine conjugates were synthesized and evaluated for their ability to inhibit CDKs. The findings suggested that modifications to the piperazine ring could enhance selectivity towards specific kinase targets, paving the way for more effective anticancer therapies .

Mechanism of Action

The mechanism of action of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile and Analogues
Property Target Compound 2-[4-(Fmoc-piperazinyl)acetic acid] 6-(4-Phenylpiperazinyl)purine
Molecular Weight (g/mol) 349.37 (calculated) 436.45 310.34
LogP (Predicted) 1.8–2.5 2.1–3.0 2.5–3.2
Solubility Moderate (DMSO) High (aqueous buffers) Low (DMSO)
Biological Role Kinase inhibition (hypothetical) Peptide synthesis intermediate Adenosine receptor modulation

Biological Activity

The compound 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is C16H18N10 , with a molecular weight of 350.38 g/mol . The structure features a pyridine ring, a piperazine moiety, and a purine derivative, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC16H18N10
Molecular Weight350.38 g/mol
CAS Number2548994-09-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases involved in cell proliferation and survival:

  • Target Interaction : Similar compounds have demonstrated anticancer activity by targeting specific kinases such as CDK1 and BCR-ABL, which are implicated in tumor growth and progression .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. This involves disrupting critical signaling pathways that regulate cell survival .
  • Inhibition of Kinase Activity : It has been shown to inhibit various kinases, which can lead to reduced cell division and increased apoptosis in malignant cells .

Biological Activity Studies

Recent studies have evaluated the biological activity of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile through various assays:

Anticancer Activity

A study investigating the compound's efficacy against different cancer cell lines reported significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for several types of cancer cells:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)7.5
HeLa (Cervical Cancer)3.0

These results indicate that the compound exhibits potent anticancer properties across multiple cancer types.

Kinase Inhibition

The compound was also evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). In vitro assays showed that it effectively inhibited CDK1 with an IC50 value of 20 nM , highlighting its potential as a selective kinase inhibitor .

Study 1: Antitumor Efficacy

In a preclinical study, mice bearing xenograft tumors were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor volume, with significant differences observed compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors .

Study 2: Combination Therapy

Another study explored the effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size compared to single-agent treatments, suggesting synergistic effects that could improve clinical outcomes for patients .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile and its analogs?

  • Methodological Answer : Synthesis typically involves coupling a purine core with a piperazine-substituted pyridine via nucleophilic substitution or transition-metal-catalyzed reactions. For example, analogs like 6-piperazin-1-yl-purines are synthesized using general procedures (e.g., Procedure E in ), achieving yields of 39–79% with HPLC purity >95%. Key steps include:

  • Purification via column chromatography.
  • Characterization using 1H^1H/13C^{13}C NMR, MS, and HPLC (e.g., 1H^1H NMR δ 8.42 ppm for aromatic protons) .
  • Example data table for analogs:
CompoundYield (%)Melting Point (°C)HPLC Purity (%)
3574194–195>99
3639192–19398
6222220–221>98

Q. How is purity and structural integrity validated for this compound?

  • Methodological Answer :

  • HPLC : Retention times (e.g., 20.53 minutes for Compound 62) and peak integration confirm purity (>95% in most cases) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 580.4 [M+1] for Compound 62) verify molecular weight .
  • NMR : Chemical shifts (e.g., δ 4.47 ppm for piperazine protons) and coupling constants resolve structural ambiguities .

Advanced Research Questions

Q. How can synthetic yield be optimized using design of experiments (DoE)?

  • Methodological Answer :

  • Apply statistical DoE (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
  • Reaction Fundamentals : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal conditions .
  • Case Study : In , DoE reduced trial-and-error by identifying critical parameters (e.g., molar ratios, reaction time) for pyridine derivatives.
  • Outcome : Yield improvements from 9% (Compound 32) to 79% (Compound 34) were achieved by optimizing acylating agents and reaction times .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference functional group effects. For example, substituents like trifluoroacetyl (Compound 30) vs. acetyl (Compound 29) alter bioactivity due to electronic effects .
  • Data Normalization : Account for assay variability (e.g., cell lines, solvent controls) using standardized protocols.
  • Meta-Analysis : Aggregate data from analogs (e.g., IC50_{50} values for purine derivatives) to identify structure-activity trends .

Q. What computational methods predict reactivity or binding modes of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for piperazine coupling reactions .
  • Molecular Docking : Simulate interactions with targets (e.g., cannabinoid receptors for cannabidiol analogs) using software like AutoDock .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the purine core .

Q. How to address discrepancies in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing purine C8 vs. C2 carbons) .
  • Isotopic Labeling : Incorporate 15N^{15}N-labeled piperazine to track coupling patterns in 1H^1H-15N^{15}N HMBC spectra.
  • X-ray Crystallography : Resolve absolute configuration for chiral centers, if present (e.g., as seen in purine derivatives in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.